The synthesis of 4-Chloro-n-cyclopropyl-3-nitrobenzamide typically involves two main steps: nitration and cyclopropylation.
Industrial production methods may optimize these steps using continuous flow reactors and automated systems to enhance yield and consistency.
The molecular structure of 4-Chloro-n-cyclopropyl-3-nitrobenzamide features:
The structural formula can be represented as follows:
The compound exhibits specific bond lengths and angles that contribute to its stability and reactivity. For example, bond lengths between chlorine and carbon (approximately 1.737 Å) and between nitrogen and oxygen in the nitro group are critical for understanding its chemical behavior .
4-Chloro-n-cyclopropyl-3-nitrobenzamide can undergo several chemical reactions:
These reactions illustrate the versatility of 4-Chloro-n-cyclopropyl-3-nitrobenzamide in organic synthesis.
The mechanism of action for 4-Chloro-n-cyclopropyl-3-nitrobenzamide is not fully elucidated but is believed to involve interactions with specific biological targets. The nitro group may undergo bioreduction within biological systems, forming reactive intermediates that can interact with cellular components. Additionally, the cyclopropyl group may enhance binding affinity to certain enzymes or receptors, potentially modulating their activity.
Research into its biological activity has indicated potential antimicrobial and anticancer properties, making it a compound of interest in pharmacological studies.
The physical and chemical properties of 4-Chloro-n-cyclopropyl-3-nitrobenzamide include:
These properties are crucial for determining suitable applications in laboratory settings and industrial processes.
4-Chloro-n-cyclopropyl-3-nitrobenzamide has several scientific applications:
4-Chloro-N-cyclopropyl-3-nitrobenzamide (C₁₀H₉ClN₂O₃; MW 240.64 g/mol) emerged as a key scaffold in epigenetic drug discovery through fragment-based screening targeting the ATAD2 bromodomain—a critical epigenetic regulator in cancers like triple-negative breast cancer (TNBC). Initial screening of low-molecular-weight fragments (100–250 Da) identified theophylline as a weak-affinity hit (IC₅₀ = 324 µM) that bound atypically to the ZA loop of ATAD2. To enhance binding, researchers employed a scaffold growth strategy: The theophylline core was extended with a benzamide linker terminated with a cyclopropyl group. This design enabled dual binding modes—atypical ZA-loop interactions (via the benzamide) and classical Asn1064 engagement (via the nitro group)—addressing the limited cellular activity of prior inhibitors. The cyclopropyl moiety was strategically incorporated to occupy a hydrophobic pocket adjacent to Asn1064, while the ortho-positioned nitro and chloro groups facilitated π-stacking with Tyr1021 and van der Waals contacts with Pro1074, respectively [6].
Table 1: ATAD2 Inhibitory Activity of Optimized Benzamide Derivatives
Compound | R Group | ATAD2 IC₅₀ (μM) | BT-549 Cell IC₅₀ (μM) |
---|---|---|---|
15i | 4-OMe-C₆H₄ | 11.32 | >20 |
19d | Cyclopentyl | 5.13 | 18.74 |
19e | Methyl | ~1.71* | 9.62 |
19f | Cyclopropyl | 0.27 | 5.43 |
19g | Cyclohexyl | 8.92 | >20 |
*Derived from activity trend in [6]
Compound 19f (4-chloro-N-cyclopropyl-3-nitrobenzamide) exhibited a 1,200-fold potency increase over the initial theophylline fragment, validating this scaffold growth approach [6].
The synthesis of 4-chloro-N-cyclopropyl-3-nitrobenzamide relies on robust amide coupling protocols. Two primary routes are employed:
Critical to both methods is purification control. The crude amide is purified via recrystallization from ethanol/water mixtures or chromatography (silica gel, ethyl acetate/hexane), yielding the product as a crystalline solid. Analytical confirmation includes LC-MS for mass verification (m/z 241.04 [M+H]⁺) and ¹H-NMR for cyclopropyl proton validation (δ 0.6–0.7 ppm, m, 4H; δ 2.9–3.0 ppm, m, 1H) [4] [8].
Table 2: Amide Bond Formation Methods Compared
Method | Reagents | Temperature | Yield Range | Key Advantage |
---|---|---|---|---|
Carboxylic Acid Activation | SOCl₂, EDCI/HOBt | 0–25°C | 70–85% | Faster kinetics |
Ester Aminolysis | EtO₂CC₆H₃ClNO₂, cyclopropylamine | 80–100°C | 65–75% | No activation step required |
The benzamide’s ortho-nitro group and N-linked cyclopropane are synthesized via sequential regioselective reactions:
Purification involves silica chromatography (ethyl acetate/hexane, 3:7) to isolate pale-yellow crystals. Purity is assessed via HPLC (≥97% by UV 254 nm), ensuring suitability for biological screening [3] [8].
The 3-nitro-4-chloro substitution pattern and N-cyclopropyl group are critical for ATAD2 affinity. Structure-activity relationship (SAR) studies reveal:
Molecular docking confirms the binding mode: The carbonyl oxygen accepts an H-bond from Asn1064, the nitro group donates to Tyr1021, and the cyclopropyl ring occupies a lipophilic cleft formed by Pro1074, Phe1067, and Leu1036. This multi-point interaction underpins the 0.27 µM IC₅₀ against ATAD2 [6].
Table 3: Key Identifiers for 4-Chloro-N-cyclopropyl-3-nitrobenzamide
Property | Value | Source |
---|---|---|
CAS No. | 90797-58-3 | [1] [3] [8] |
Molecular Formula | C₁₀H₉ClN₂O₃ | [1] [4] |
SMILES | O=C(NC₁CC₁)C₂=CC(Cl)=C(N+=O)C=C₂ | [1] [4] |
InChI Key | ZUWRELJOMFUPGP-UHFFFAOYSA-N | [1] [4] |
MDL Number | MFCD02640862 | [4] [8] |
Purity | ≥97% | [3] [8] |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: